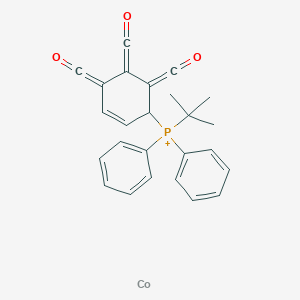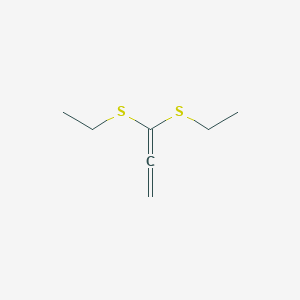![molecular formula C3H6Cl3O4P2+ B14446843 (Chloromethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium CAS No. 73515-34-1](/img/structure/B14446843.png)
(Chloromethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Chloromethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium is a complex organophosphorus compound known for its unique chemical structure and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium typically involves the reaction of chloromethylphosphonic dichloride with ethylene oxide in the presence of a base. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. Large-scale reactors and continuous flow systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
(Chloromethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine oxides.
Substitution: The chloromethoxy group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
(Chloromethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (Chloromethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium involves its interaction with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with. In biological systems, it may interact with enzymes and proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (Chloromethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium include:
- Phosphorodichloridic acid, 1-(chloromethoxyphosphinyl)ethyl ester
- Phosphonic acid derivatives
- Phosphine oxides
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its ability to undergo multiple types of reactions makes it a versatile reagent in both research and industrial settings.
Propriétés
Numéro CAS |
73515-34-1 |
|---|---|
Formule moléculaire |
C3H6Cl3O4P2+ |
Poids moléculaire |
274.38 g/mol |
Nom IUPAC |
chloromethoxy-(1-dichlorophosphoryloxyethyl)-oxophosphanium |
InChI |
InChI=1S/C3H6Cl3O4P2/c1-3(10-12(5,6)8)11(7)9-2-4/h3H,2H2,1H3/q+1 |
Clé InChI |
XZQKYMMQWQYWDG-UHFFFAOYSA-N |
SMILES canonique |
CC(OP(=O)(Cl)Cl)[P+](=O)OCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7-Dihydroimidazo[4,5-c]pyridine-4,6-dione](/img/structure/B14446763.png)

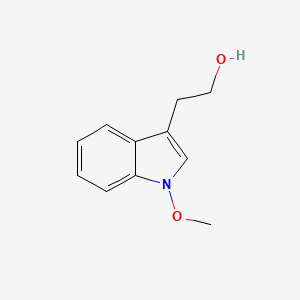

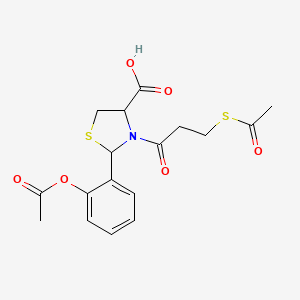
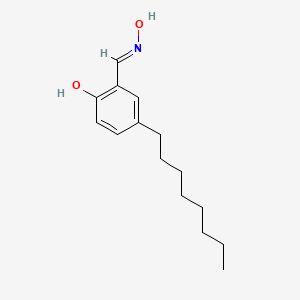
![1-[(4-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B14446793.png)
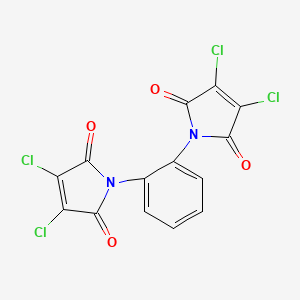
![1-Amino-3-([(benzyloxy)carbonyl]amino)propan-1-iminium chloride](/img/structure/B14446815.png)

![5-Fluoro-N,N-bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B14446823.png)
![3-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B14446828.png)
